molecular formula C16H8Cl4N2OS B2955216 [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone CAS No. 339023-11-9

[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone

Cat. No.: B2955216
CAS No.: 339023-11-9
M. Wt: 418.11
InChI Key: AZMDURGSYIGUSQ-UHFFFAOYSA-N
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Description

The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone (CAS: 339023-15-3) is a halogen-rich thiazole derivative. Its structure features a thiazole core substituted at the 2-position with a 3,4-dichloroanilino group and at the 5-position with a 3,4-dichlorophenyl methanone moiety. The presence of four chlorine atoms enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2OS/c17-10-3-1-8(5-12(10)19)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMDURGSYIGUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone is a complex organic molecule known for its diverse biological activities. It features a thiazole ring and dichloroaniline moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

C16H8Cl4N2OS\text{C}_{16}\text{H}_{8}\text{Cl}_{4}\text{N}_{2}\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carboxylesterase (CaE) and acetylcholinesterase (AChE), which are crucial in metabolic pathways. Inhibition of these enzymes can lead to significant biological effects, including alterations in neurotransmission and metabolism .
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The thiazole ring is known for contributing to the antimicrobial efficacy by disrupting microbial cell wall synthesis or function .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

In vitro studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of related thiazole compounds found that this compound effectively inhibited CaE with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in conditions where CaE modulation is beneficial .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against fungal infections. The results indicated that it significantly reduced fungal growth in vitro compared to standard antifungal agents like fluconazole .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and lipophilicity (XLogP3):

Compound Name Substituents (Anilino/Methanone) CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3
[Target Compound] 3,4-Dichloroanilino / 3,4-Dichlorophenyl 339023-15-3 C₁₆H₈Cl₄N₂OS 418.07 ~6.2 (estimated)
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone 3,4-Dichloroanilino / Phenyl 339023-05-1 C₁₆H₁₀Cl₂N₂OS 349.2 5.8
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone 2-Chloroanilino / 3,4-Dichlorophenyl 339022-39-8 C₁₆H₉Cl₃N₂OS 383.68 Not reported
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone 3,4-Dichloroanilino / 4-Fluorophenyl 339022-92-3 C₁₆H₉Cl₂FN₂OS 367.23 Not reported
(4-Chlorophenyl)[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone 3,4-Dichloroanilino / 4-Chlorophenyl - C₁₆H₉Cl₃N₂OS 383.68 Not reported
Key Observations:

Lipophilicity : The target compound’s estimated XLogP3 (~6.2) exceeds that of the phenyl-substituted analog (XLogP3 = 5.8), reflecting the additive effect of chlorine atoms on lipophilicity. Higher lipophilicity may enhance tissue penetration but could increase off-target binding or metabolic oxidation risks .

Positional Isomerism: The 2-chloroanilino analog (CAS 339022-39-8) demonstrates how chlorine positioning on the aniline ring alters electronic properties. A 2-chloro substituent may sterically hinder interactions compared to the 3,4-dichloro configuration in the target compound .

Fluorine’s smaller atomic radius might improve solubility while maintaining steric bulk .

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